

# 1H NMR Characterization Guide: 2-Chloro-6-methylpyridine-3-sulfonamide

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## Compound of Interest

Compound Name: 2-Chloro-6-methylpyridine-3-sulfonamide

CAS No.: 1208081-21-3

Cat. No.: B1456343

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## Executive Summary & Structural Context[1][2]

- Compound: **2-Chloro-6-methylpyridine-3-sulfonamide**[1]
- CAS: 1208081-21-3 (Isomer specific)
- Molecular Formula: C<sub>6</sub>H<sub>7</sub>ClN<sub>2</sub>O<sub>2</sub>S[1]
- Core Scaffold: Pyridine ring with a 2,3,6-substitution pattern.
- Key Challenge: Distinguishing the sulfonamide (-SO<sub>2</sub>NH<sub>2</sub>) from the sulfonyl chloride precursor (-SO<sub>2</sub>Cl) and preventing moisture-induced hydrolysis during analysis.

## Structural Numbering & Logic

To interpret the spectrum accurately, the pyridine ring numbering is defined as follows:

- Position 1: Nitrogen (Pyridine N)

- Position 2: Chlorine (-Cl)[1]
- Position 3: Sulfonamide (-SO<sub>2</sub>NH<sub>2</sub>)
- Position 4: Proton (H4) – Deshielded by adjacent SO<sub>2</sub> group.
- Position 5: Proton (H5) – Shielded relative to H4.
- Position 6: Methyl (-CH<sub>3</sub>)[2]

## Sample Preparation & Solvent Selection

The choice of solvent is the single most critical variable in sulfonamide characterization.

Feature	DMSO-d <sub>6</sub> (Recommended)	CDCl <sub>3</sub> (Alternative)
Solubility	High. Dissolves sulfonamides effectively via H-bonding.	Moderate/Low. Often requires heating; risk of precipitation.
-NH <sub>2</sub> Visibility	Excellent. Appears as a distinct singlet (broad or sharp) due to slowed exchange.	Poor. Often invisible or extremely broad due to rapid exchange and quadrupole broadening.
Water Peak	~3.33 ppm (distinct from signals).	~1.56 ppm (can overlap with impurities).
Use Case	Full characterization and purity assay.	Comparison with lipophilic precursors (e.g., sulfonyl chlorides).

Protocol:

- Mass: Weigh 5–10 mg of the solid.
- Solvent: Add 0.6 mL of DMSO-d<sub>6</sub> (99.9% D).
- Additives: Do not add D<sub>2</sub>O unless specifically testing for exchangeable protons (this will erase the NH<sub>2</sub> signal).

- Tube: Use a clean, dry 5mm NMR tube. Filter the solution through a cotton plug if any turbidity remains.

## Spectral Assignment (DMSO-d<sub>6</sub>)

The <sup>1</sup>H NMR spectrum (400 MHz) typically displays three distinct regions. The following data represents the expected characteristic shifts derived from substituent chemical shift increments (SCS) and analogous pyridine sulfonamide literature.

### A. Aromatic Region (The AB System)

The protons at positions 4 and 5 form an AB system (two doublets).

- H4 (~8.1 – 8.3 ppm): Appears as a doublet ( $J \approx 8.0$  Hz). It is significantly deshielded due to the electron-withdrawing nature of the ortho-sulfonamide group and the meta-chlorine.
- H5 (~7.4 – 7.6 ppm): Appears as a doublet ( $J \approx 8.0$  Hz). It is relatively shielded by the electron-donating ortho-methyl group.

### B. Labile Region (The Sulfonamide)

- -SO<sub>2</sub>NH<sub>2</sub> (~7.6 – 7.8 ppm): Appears as a broad singlet integrating for 2 protons.
  - Validation: Add 1 drop of D<sub>2</sub>O to the tube and shake. Re-run the spectrum. If this peak disappears, it confirms the presence of labile N-H protons.

### C. Aliphatic Region

- -CH<sub>3</sub> (~2.55 – 2.65 ppm): Appears as a sharp singlet integrating for 3 protons.
  - Note: In DMSO, this may overlap slightly with the solvent residual peak (2.50 ppm) if not carefully shimmed. Look for the "roofing" effect or satellite peaks to distinguish.

## Summary Table: Characteristic Shifts

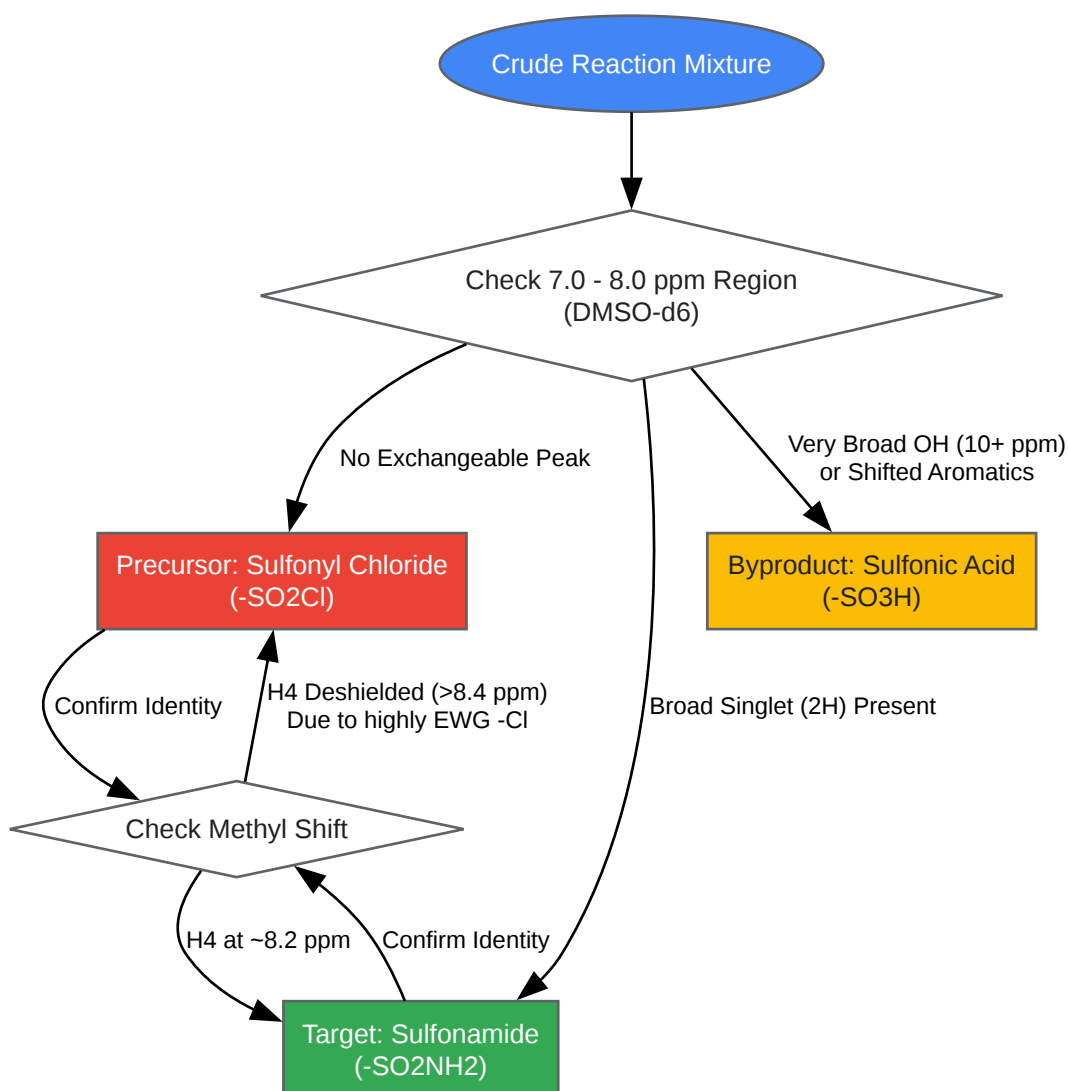
Assignment	Shift ( $\delta$ ppm)	Multiplicity	Integration	Coupling (J)
H4 (Pyridine)	8.15 – 8.25	Doublet (d)	1H	~8.0 Hz
-SO <sub>2</sub> NH <sub>2</sub>	7.60 – 7.80	Broad Singlet (s)	2H	-
H5 (Pyridine)	7.40 – 7.50	Doublet (d)	1H	~8.0 Hz
-CH <sub>3</sub> (Methyl)	2.55 – 2.65	Singlet (s)	3H	-

## Comparative Analysis: Precursor vs. Product

In synthetic workflows, this compound is usually generated from 2-chloro-6-methylpyridine-3-sulfonyl chloride. Distinguishing the two is vital.

## Workflow Visualization

The following diagram illustrates the logical flow for characterizing the reaction product and identifying common failure modes (hydrolysis).



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Figure 1: Decision logic for distinguishing the target sulfonamide from its sulfonyl chloride precursor and sulfonic acid byproduct.

## Key Differentiators

Feature	Target: Sulfonamide	Precursor: Sulfonyl Chloride	Impurity: Sulfonic Acid
NH <sub>2</sub> Signal	Present (2H) @ ~7.7 ppm	Absent	Absent (OH is usually >10 ppm or invisible)
H4 Shift	~8.2 ppm	>8.4 ppm (Cl is more electronegative than NH <sub>2</sub> )	~8.0 ppm (Acidic proton exchange affects shift)
Stability	Stable in DMSO	Unstable (Hydrolyzes to acid in wet DMSO)	Stable

## Troubleshooting & Anomalies

### Issue 1: "I cannot see the NH<sub>2</sub> peak."

- Cause: You likely used CDCl<sub>3</sub> or "wet" solvent.
- Mechanism: In CDCl<sub>3</sub>, the quadrupole moment of Nitrogen (<sup>14</sup>N) causes extreme line broadening, often flattening the peak into the baseline. Alternatively, rapid proton exchange with trace water averages the signal.
- Solution: Switch to DMSO-d<sub>6</sub>. The high viscosity and hydrogen-bonding capability of DMSO slow down the exchange rate, sharpening the peak.

### Issue 2: "The Methyl peak is a doublet."

- Cause: Long-range coupling (<sup>4</sup>J coupling).
- Mechanism: In some high-resolution spectra, the methyl protons at C6 can couple with the aromatic proton at H5.
- Observation: This is normal. The coupling constant is typically small (J ≈ 0.5 – 1.0 Hz).

### Issue 3: "Extra peaks in the aromatic region."

- Cause: Regioisomers.

- Context: If the starting material was 3-methylpyridine-N-oxide (or similar), chlorination can occur at multiple positions.
- Diagnosis: Look for different coupling patterns.
  - 2,3,6-pattern (Target): Two doublets (H4/H5).
  - 2,3,5-pattern (Isomer): Two singlets (H4 and H6 are not adjacent).
  - 2,4,6-pattern (Isomer): Two singlets (H3 and H5).

## References

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- Database Validation
  - CAS Common Chemistry.[4] "2-Chloro-6-methylpyridine (Precursor Data)."

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## Sources

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